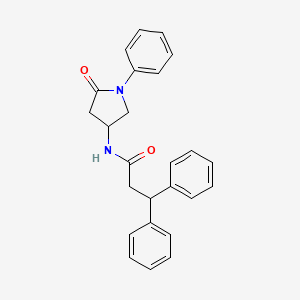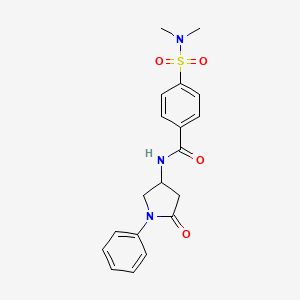![molecular formula C25H23FN2O2 B6491601 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide CAS No. 905661-99-6](/img/structure/B6491601.png)
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . The molecule also has a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The presence of multiple phenyl rings suggests that this compound may have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the pyrrolidinone ring and the fluorophenyl group. The pyrrolidinone ring is a heterocycle and can influence the 3D shape of the molecule . The fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The carbonyl group in the pyrrolidinone ring could potentially undergo reactions such as nucleophilic addition . The fluorine atom on the phenyl ring could potentially be replaced by other groups through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase the compound’s stability and influence its polarity . The pyrrolidinone ring could also influence properties such as the compound’s solubility .Wissenschaftliche Forschungsanwendungen
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide has been studied for its potential therapeutic applications in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. In addition, this compound has been found to possess anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease. This compound has also been studied for its potential use in the treatment of chronic pain, as well as for its potential use in the treatment of cancer.
Wirkmechanismus
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide has been found to act as an agonist at the GABAA receptor, which is a type of receptor found in the brain. Activation of the GABAA receptor is known to produce a sedative and anxiolytic effect. In addition, this compound has been found to act as an antagonist at the NMDA receptor, which is a type of receptor found in the brain. Activation of the NMDA receptor is known to produce an analgesic and anti-inflammatory effect.
Biochemical and Physiological Effects
This compound has been found to produce a wide range of biochemical and physiological effects. This compound has been found to produce a sedative and anxiolytic effect, as well as an analgesic and anti-inflammatory effect. In addition, this compound has been found to produce neuroprotective effects and to modulate the activity of several neurotransmitters, such as serotonin, dopamine, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide has several advantages and limitations for use in laboratory experiments. This compound is relatively easy to synthesize and is relatively stable in solution. In addition, this compound is relatively non-toxic and has been found to produce a wide range of biological effects. However, this compound is also relatively expensive and is not readily available for purchase.
Zukünftige Richtungen
The potential therapeutic applications of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide are still being explored. Future studies should focus on the development of more effective delivery systems for this compound, as well as the development of new therapeutic strategies based on its mechanism of action. In addition, further research should be conducted to explore the potential therapeutic applications of this compound in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression. Finally, further studies should be conducted to explore the potential use of this compound in the treatment of chronic pain and in the treatment of cancer.
Synthesemethoden
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide is synthesized from the reaction of 3-fluoroaniline and 5-oxopyrrolidine-3-carboxylic acid in the presence of an acid catalyst. The reaction is carried out at room temperature and yields a white crystalline solid. The reaction is typically carried out using a two-step process, which involves the formation of an intermediate compound, this compound-HCl, followed by the hydrolysis of the intermediate to obtain the final product, this compound.
Eigenschaften
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2/c26-20-12-7-13-22(14-20)28-17-21(15-25(28)30)27-24(29)16-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-14,21,23H,15-17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCISKTZRDJPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491535.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491545.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491557.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491565.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6491572.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6491574.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491576.png)
![2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491578.png)
![2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491585.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6491600.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6491627.png)